5,7-Dioxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbonitrile
Overview
Description
5,7-Dioxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbonitrile is a heterocyclic compound characterized by a fused ring structure that includes both a cyclopentane and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dioxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbonitrile typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and cyclopent-1-en-1-ylpyrrolidine. This reaction proceeds through a series of steps including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production of this compound may utilize similar multicomponent reactions but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts such as manganese triflate (Mn(OTf)2) and oxidants like tert-butyl hydroperoxide (t-BuOOH) in aqueous media has been reported to achieve high yields and excellent chemoselectivity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in aqueous conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the nitrile group.
Major Products
Scientific Research Applications
Chemistry
In chemistry, 5,7-dioxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a scaffold for the development of new pharmaceuticals. Its derivatives have been investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, the compound’s derivatives are explored for use in the development of new materials, such as polymers and advanced composites, due to their stability and reactivity.
Mechanism of Action
The mechanism by which 5,7-dioxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbonitrile exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, its derivatives may inhibit enzymes or receptors involved in disease pathways, thereby modulating biological activity. The exact pathways and molecular targets can vary based on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar fused ring structure but differ in the position and type of functional groups.
Cyclopenta[b]pyridine analogues: These analogues may have different substituents on the pyridine or cyclopentane rings, leading to variations in their chemical and biological properties.
Uniqueness
5,7-Dioxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbonitrile is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
5,7-dioxocyclopenta[c]pyridine-6-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O2/c10-3-6-8(12)5-1-2-11-4-7(5)9(6)13/h1-2,4,6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKZRORGAUPBDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C(C2=O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494507 | |
Record name | 5,7-Dioxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61362-24-1 | |
Record name | 5,7-Dioxo-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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